molecular formula C16H15N3O3S B5505828 3,5-dimethoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide

3,5-dimethoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide

Cat. No.: B5505828
M. Wt: 329.4 g/mol
InChI Key: GNNHLTSTWISSOV-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of methoxy groups at the 3 and 5 positions on the benzene ring, and a benzothiadiazole moiety attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide typically involves multiple steps. One common method starts with the preparation of the benzothiadiazole intermediate, which is then coupled with the dimethoxybenzamide derivative. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

  • Step 1: Preparation of Benzothiadiazole Intermediate

    • Reactants: 5-methyl-2,1,3-benzothiadiazole
    • Conditions: Catalytic amounts of palladium, base (e.g., cesium carbonate), and solvent (e.g., dimethylformamide)
    • Reaction: Coupling reaction to form the benzothiadiazole intermediate
  • Step 2: Coupling with Dimethoxybenzamide

    • Reactants: 3,5-dimethoxybenzamide and benzothiadiazole intermediate
    • Conditions: Use of coupling agents (e.g., DMTMM), solvent (e.g., tetrahydrofuran), and controlled temperature
    • Reaction: Formation of this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3,5-dimethoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific active sites, modulating the activity of these targets. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethoxybenzamide: Lacks the benzothiadiazole moiety, resulting in different chemical properties and applications.

    5-methyl-2,1,3-benzothiadiazole: Lacks the dimethoxybenzamide moiety, leading to distinct biological activities.

Uniqueness

3,5-dimethoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is unique due to the combination of the dimethoxybenzamide and benzothiadiazole moieties. This unique structure imparts specific chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

3,5-dimethoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-9-4-5-13-15(19-23-18-13)14(9)17-16(20)10-6-11(21-2)8-12(7-10)22-3/h4-8H,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNHLTSTWISSOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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